![molecular formula C25H25FN4O2S B2374761 1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one CAS No. 1114828-14-6](/img/structure/B2374761.png)
1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one
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Description
1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H25FN4O2S and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized derivatives of fluoroquinolone compounds, incorporating oxadiazole rings as isosteres for antitumor applications. For instance, a study on the synthesis of fluoroquinolone C3-isostere derivatives demonstrated the transformation of antibacterial fluoroquinolones into compounds with antitumor activity, utilizing oxadiazole heterocycles. These derivatives showed significant in vitro anticancer activities against Hep-3B cancer cell lines, highlighting the potential of these compounds in antitumor applications (Hu Guoqianga, 2012).
Antimicrobial and Antiviral Potential
Another study focused on the synthesis and molecular characterization of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, proposed as a potential antimicrobial and antiviral drug. Molecular docking predicted its biological activity, underscoring the innovative approach to developing new antimicrobial and antiviral therapies (Y. Vaksler et al., 2023).
Biological Evaluation of Oxadiazole Derivatives
The creation and biological evaluation of oxadiazole derivatives derived from fluoroquinolones, like ciprofloxacin, have been studied for their antibacterial activity. This research contributes to the development of novel antibacterial agents by synthesizing and testing various derivatives for their efficacy against both Gram-positive and Gram-negative bacteria (Anuj Singhai & M. K. Gupta, 2019).
properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-29-15-19(25-27-24(28-32-25)16-7-9-17(33-2)10-8-16)23(31)18-13-20(26)22(14-21(18)29)30-11-5-4-6-12-30/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWHCEICVSZSSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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